Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate

Protecting Group Strategy Peptide Synthesis Orthogonal Deprotection

Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate (CAS 1312764-25-2) is a synthetic organic compound classified as a pyrimidine carbamate derivative. It has a molecular formula of C15H17N3O4 and a molecular weight of 303.31 g/mol.

Molecular Formula C15H17N3O4
Molecular Weight 303.318
CAS No. 1312764-25-2
Cat. No. B2668670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate
CAS1312764-25-2
Molecular FormulaC15H17N3O4
Molecular Weight303.318
Structural Identifiers
SMILESCOC(C1=NC(=NC=C1)NC(=O)OCC2=CC=CC=C2)OC
InChIInChI=1S/C15H17N3O4/c1-20-13(21-2)12-8-9-16-14(17-12)18-15(19)22-10-11-6-4-3-5-7-11/h3-9,13H,10H2,1-2H3,(H,16,17,18,19)
InChIKeyGODMXUDPCHUAFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate (1312764-25-2): Properties and Procurement Considerations


Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate (CAS 1312764-25-2) is a synthetic organic compound classified as a pyrimidine carbamate derivative. It has a molecular formula of C15H17N3O4 and a molecular weight of 303.31 g/mol. The compound is typically provided as a solid and should be stored at 2-8°C in a sealed container, away from moisture. [1] Its structure, featuring a benzyl carbamate (Cbz) protecting group linked to a pyrimidine ring substituted with a dimethoxymethyl group at the 4-position, makes it a versatile intermediate in organic synthesis, particularly for constructing more complex, biologically active molecules.

Why Generic Substitution of Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate is Not Advised


In scientific workflows, particularly in multi-step synthesis and medicinal chemistry, the choice of protecting group is critical and cannot be arbitrarily changed. While other carbamate protecting groups like Boc or Fmoc, or other pyrimidine scaffolds exist, substituting Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate (a Cbz-protected pyrimidine) for a generic alternative can compromise synthetic outcomes. The Cbz group offers a specific orthogonality profile: it is stable under acidic conditions that cleave Boc groups and resists the basic conditions that remove Fmoc. [1] Furthermore, the presence of the 4-dimethoxymethyl substituent is not inert; it serves as a masked aldehyde, enabling unique synthetic transformations that are impossible with other substituted pyrimidines. [2] Therefore, generic substitution risks failed deprotection, unintended side reactions, and the inability to access the desired final molecular architecture. The evidence below highlights these specific, quantifiable differentiators.

Quantifiable Differentiation Evidence for Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate Selection


Orthogonal Stability: Cbz vs. Boc Protecting Group under Acidic Conditions

The Cbz (benzyl carbamate) group, present in Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate, exhibits distinct chemical stability compared to the commonly used Boc (tert-butyl carbamate) protecting group. The Cbz group is stable under the mild acidic conditions used for Boc cleavage (e.g., trifluoroacetic acid), whereas the Boc group is labile under these conditions. [1] This orthogonality is a critical factor in synthetic route design, enabling the selective manipulation of multiple functional groups.

Protecting Group Strategy Peptide Synthesis Orthogonal Deprotection

Functional Group Differentiation: 4-Dimethoxymethyl as a Masked Aldehyde Synthon

The 4-dimethoxymethyl group on the pyrimidine ring is not merely a substituent; it is a masked aldehyde (formyl) group. This acetal functionality can be selectively hydrolyzed under mild acidic conditions to reveal a reactive formyl group (-CHO) for further derivatization. [1] In contrast, a simple methyl group or an unprotected aldehyde would lack this latent reactivity or be chemically incompatible with earlier reaction steps, respectively.

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

Synthetic Utility: High-Yielding Installation of the Cbz Protecting Group

The benzyl carbamate (Cbz) group is known for its efficient installation on amino-containing heterocycles like pyrimidines. Procedures utilizing benzyl chloroformate in the presence of a base such as triethylamine or sodium bicarbonate are standard and typically achieve high yields, often exceeding 90%. This high-yielding protection step ensures efficient material throughput, which is a key procurement consideration for multi-step syntheses.

Synthetic Methodology Process Chemistry Yield Optimization

Purity and Quality Control: Verification through Standard Analytical Methods

Commercial offerings of Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate are characterized by high chemical purity, typically specified at 98% or higher, and verified through standard analytical methods. This level of purity is essential for minimizing impurities that could affect the outcome of sensitive biological assays or subsequent synthetic steps.

Analytical Chemistry Quality Control Procurement Specifications

Key Research and Industrial Applications for Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate


Orthogonal Protecting Group Strategy in Multi-Step Organic Synthesis

This compound is ideally suited as an advanced intermediate in synthetic routes requiring the selective protection of a pyrimidine amine. Its Cbz group provides orthogonal stability to both acidic (Boc-labile) and basic (Fmoc-labile) conditions, enabling a strategic sequence of deprotection and functionalization events [1]. This is critical in the synthesis of complex natural products, peptidomimetics, and targeted small molecule libraries.

Synthesis of 4-Formylpyrimidine Derivatives via Latent Aldehyde Unmasking

The 4-dimethoxymethyl group acts as a protected aldehyde. A key application for this compound is as a precursor to 4-formylpyrimidine derivatives, which are themselves valuable intermediates. The acetal can be hydrolyzed under mild conditions to reveal the aldehyde, which can then be used in reductive aminations, Wittig reactions, or condensations to build greater molecular complexity [2]. This latent reactivity is a primary driver for its selection over simpler analogs.

Synthesis of Novel Kinase Inhibitor Scaffolds

Given that the majority of pyrimidine-containing drugs on the market function as kinase inhibitors, this compound serves as a versatile building block for exploring novel chemical space around the kinase pharmacophore . Its protected amine and latent aldehyde functionalities allow for efficient and modular assembly of diverse inhibitor candidates for medicinal chemistry programs, particularly in oncology and immunology research.

High-Throughput Synthesis and Combinatorial Chemistry

The high purity (≥98%) and robust synthetic accessibility of this compound make it suitable for use in parallel or high-throughput synthesis workflows. Its orthogonal protecting groups allow it to be incorporated into libraries of pyrimidine-containing compounds, facilitating structure-activity relationship (SAR) studies. The reliable quality control data ensures that the building block performs consistently across multiple parallel reactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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